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Compound of Interest

Compound Name: 4-Ethyl-3-hydroxybenzoic acid

Cat. No.: B034793 Get Quote

Understanding the inherent physicochemical properties of a molecule is the cornerstone of

predicting its behavior in different solvents. 4-Ethyl-3-hydroxybenzoic acid is a substituted

benzoic acid, possessing a unique combination of functional groups that dictate its interactions

with its environment.

Molecular Structure:

The structure reveals three key regions influencing solubility:

Aromatic Ring: A nonpolar, hydrophobic backbone.

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bond

donation and acceptance. Its ionizable nature is critical for pH-dependent aqueous solubility.

Hydroxyl Group (-OH): A polar functional group that actively participates in hydrogen

bonding.

Ethyl Group (-CH2CH3): A nonpolar, hydrophobic alkyl group that increases the molecule's

lipophilicity compared to its parent compound, 3-hydroxybenzoic acid.

A summary of its key computed and known properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Ethyl-3-hydroxybenzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b034793?utm_src=pdf-interest
https://www.benchchem.com/product/b034793?utm_src=pdf-body
https://www.benchchem.com/product/b034793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)
Significance for
Solubility

CAS Number 100523-85-1 [1][2]
Unique chemical

identifier.

Molecular Formula C₉H₁₀O₃ [1][2]
Used to calculate

molecular weight.

Molecular Weight 166.17 g/mol [1][2]

Essential for

converting mass

solubility to molar

solubility.

Calculated logP 1.65 [1][2][3]

Indicates moderate

lipophilicity; suggests

higher solubility in

organic solvents than

in water.

Polar Surface Area

(PSA)
57.53 Å² [1][2]

Reflects the polar

characteristics;

indicates potential for

strong intermolecular

interactions.

Hydrogen Bond

Donors
2 [1]

The -COOH and -OH

groups can donate

protons, favoring

solubility in H-bond

accepting solvents.

Hydrogen Bond

Acceptors
2 [1]

The carbonyl and

hydroxyl oxygens can

accept protons,

favoring solubility in

H-bond donating

(protic) solvents.

Boiling Point 336.7 °C [2][3] High boiling point

suggests strong
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intermolecular forces

in the solid state that

must be overcome for

dissolution.

Expert Insight: pKa Estimation and Its Critical Role
The pKa is the most critical parameter for predicting aqueous solubility. Since 4-Ethyl-3-
hydroxybenzoic acid is an ionizable compound, its charge state, and thus its water solubility,

will change dramatically with pH.

Carboxylic Acid pKa: The pKa of the parent compound, benzoic acid, is 4.20. The hydroxyl

group in the meta-position slightly increases acidity, giving 3-hydroxybenzoic acid a pKa of

4.06[4]. The ethyl group at the para-position is a weak electron-donating group, which is

expected to slightly decrease the acidity of the carboxylic acid. Therefore, a reasonable

estimated pKa for the carboxylic acid group of 4-Ethyl-3-hydroxybenzoic acid is

approximately 4.1-4.3.

Phenolic Hydroxyl pKa: The pKa of the phenolic hydroxyl group is expected to be in the

range of 9-10, typical for phenols.

This means that below a pH of ~4, the molecule will be predominantly in its neutral, less water-

soluble form. As the pH rises above ~4.3, the carboxylic acid will deprotonate to form the highly

soluble carboxylate anion, drastically increasing aqueous solubility.

Part 2: A Practical Guide to Experimental Solubility
Determination
To obtain definitive solubility data, rigorous experimental measurement is required. The

following section details the gold-standard methodologies.

Experimental Workflow Overview
The process of determining thermodynamic solubility is a multi-step procedure that requires

careful execution and precise analysis.
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Preparation

Equilibration

Phase Separation

Analysis

Weigh excess
4-Ethyl-3-hydroxybenzoic acid

Add chosen solvent
(e.g., water, buffer, ethanol)

Agitate at constant
temperature (e.g., 25°C)

for 24-72 hours

Allow solid to settle

Filter (0.22 µm PTFE)
or Centrifuge

Extract clear supernatant

Dilute sample if necessary

Quantify concentration
(UV-Vis or HPLC)

I

Calculate Solubility
(mg/mL or mol/L)

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Protocol 1: The Shake-Flask Method for Thermodynamic
Solubility
This method is considered the most reliable for determining the equilibrium (thermodynamic)

solubility of a compound.

Objective: To determine the saturation concentration of 4-Ethyl-3-hydroxybenzoic acid in a

specific solvent at a controlled temperature.

Materials:

4-Ethyl-3-hydroxybenzoic acid (solid)

Solvent of interest (e.g., water, ethanol, acetone)

Scintillation vials or glass flasks with screw caps

Orbital shaker with temperature control

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Analytical balance

Volumetric flasks

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 4-Ethyl-3-hydroxybenzoic acid to a vial.

"Excess" is critical; undissolved solid must be visible throughout the experiment to ensure

saturation.

Solvent Addition: Add a known volume of the chosen solvent to the vial.

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically

24 to 72 hours.
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Causality Insight: Shorter times may only yield kinetic solubility, which can be misleadingly

high (for supersaturated solutions) or low (if equilibrium is not reached). 24-72 hours is

standard for ensuring the dissolution and precipitation rates are equal.

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess

solid to sediment. To separate the saturated solution from the undissolved solid, carefully

withdraw the supernatant using a syringe and filter it through a 0.22 µm filter into a clean vial.

Trustworthiness Check: Filtration is crucial to prevent solid particulates from entering the

analytical sample, which would artificially inflate the measured concentration.

Centrifugation followed by careful removal of the supernatant is an alternative.

Quantification: Prepare a series of standard solutions of known concentrations. Analyze the

filtered saturated solution (diluted if necessary) and the standards using a calibrated

analytical method like UV-Vis spectroscopy or HPLC to determine the concentration.

Calculation: The determined concentration is the thermodynamic solubility of the compound

in that solvent at that temperature.

Protocol 2: Determining pH-Dependent Aqueous
Solubility
For ionizable compounds, a solubility-pH profile is essential.

Objective: To measure the solubility of 4-Ethyl-3-hydroxybenzoic acid across a range of

physiologically and chemically relevant pH values.

Methodology:

Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 4.0, 5.0, 7.4, 9.0).

Follow the Shake-Flask Method (Protocol 1) for each buffer system.

Crucial Step: After equilibration, measure and report the final pH of the saturated solution, as

it may differ from the initial buffer pH due to the dissolution of the acidic compound.
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Plot the measured solubility (on a log scale) against the final measured pH to generate a

solubility-pH profile.

Part 3: Predicting the Solubility Profile
In the absence of experimental data, a scientifically sound prediction can be made based on

the molecule's structure and properties.

Predicted Aqueous Solubility vs. pH
Based on our estimated carboxylic acid pKa of ~4.1-4.3, the solubility profile in water is

expected to follow a distinct pattern.

Solubility Behavior vs. pH

pH < pKa (~4.2)
Predominantly Neutral Form

(R-COOH)

Low Intrinsic
Water Solubility

 H-bonding limited by
 hydrophobic regions 

pH > pKa (~4.2)
Predominantly Ionized Form

(R-COO⁻)

High Water
Solubility

 Ionic form has
 strong ion-dipole

 interactions with water 

Click to download full resolution via product page

Caption: Expected relationship between pH and aqueous solubility.

The intrinsic solubility (the solubility of the neutral form) will be low. As the pH increases past

the pKa, the solubility is expected to increase by several orders of magnitude due to the

formation of the highly polar and water-soluble carboxylate salt.

Predicted Solubility in Organic Solvents
The principle of "like dissolves like" provides a strong basis for predicting solubility in organic

solvents. The molecule's moderate logP of 1.65 and its hydrogen bonding capabilities are key

determinants.
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Table 2: Predicted Solubility of 4-Ethyl-3-hydroxybenzoic acid in Common Organic Solvents
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Solvent Class Example Solvents Predicted Solubility Rationale

Nonpolar Hexane, Toluene Low

The polar carboxylic

acid and hydroxyl

groups make the

molecule incompatible

with nonpolar

environments. The

hydrophobic ethyl

group and benzene

ring offer some affinity,

but not enough to

overcome the energy

cost of breaking the

strong intermolecular

hydrogen bonds in the

solid crystal.

Polar Aprotic
Acetone, DMSO, Ethyl

Acetate
Medium to High

These solvents have a

dipole moment and

can act as hydrogen

bond acceptors

(interacting with the -

COOH and -OH

protons). They can

effectively solvate the

polar parts of the

molecule. DMSO is

expected to be a

particularly good

solvent.

Polar Protic Methanol, Ethanol,

Water

High (Alcohols), Low

(Water)

Alcohols are excellent

solvents as they can

act as both hydrogen

bond donors and

acceptors, effectively

disrupting the solute-

solute interactions in
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the crystal lattice and

forming strong solute-

solvent interactions.

Water is a poor

solvent for the neutral

form due to the

molecule's significant

hydrophobic character

(logP > 0).

Theoretical Modeling: Hansen Solubility Parameters
(HSP)
A more quantitative prediction can be achieved using Hansen Solubility Parameters. HSP

theory decomposes the total cohesive energy of a substance into three components:

δD: Dispersive forces (from atomic interactions)

δP: Polar forces (from dipole moments)

δH: Hydrogen bonding forces

The central principle is that substances with similar (δD, δP, δH) parameters are likely to be

soluble in one another. While the specific HSP values for 4-Ethyl-3-hydroxybenzoic acid are

not published, they can be experimentally determined. A researcher would measure the

solubility in a range of ~20-30 solvents with known HSPs. The solvents that dissolve the

compound define a "solubility sphere" in the 3D Hansen space. The center of this sphere

represents the HSP values for the solute. This powerful tool is invaluable for systematically

selecting optimal solvents for formulation, crystallization, and chromatography.

Conclusion
4-Ethyl-3-hydroxybenzoic acid is a molecule of moderate lipophilicity with significant

hydrogen bonding potential and pH-dependent aqueous solubility. While published quantitative

data is scarce, this guide provides the essential theoretical knowledge and detailed

experimental protocols required for its complete solubility characterization. By leveraging the
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shake-flask method, generating a pH-solubility profile, and applying predictive principles based

on its physicochemical properties, researchers can confidently determine the solubility of this

compound in any solvent system, enabling its effective application in drug development and

chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b034793?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/100523-85-1.html
https://wap.guidechem.com/dictionary/en/100523-85-1.html
https://www.lookchem.com/ProductWholeProperty_LCPL547490.htm
https://global.oup.com/us/companion.websites/fdscontent/uscompanion/us/static/companion.websites/9780197651896/Table_20.5_pKa_values_for_benzoic_acid_derivatives.pdf
https://www.benchchem.com/product/b034793#solubility-of-4-ethyl-3-hydroxybenzoic-acid-in-different-solvents
https://www.benchchem.com/product/b034793#solubility-of-4-ethyl-3-hydroxybenzoic-acid-in-different-solvents
https://www.benchchem.com/product/b034793#solubility-of-4-ethyl-3-hydroxybenzoic-acid-in-different-solvents
https://www.benchchem.com/product/b034793#solubility-of-4-ethyl-3-hydroxybenzoic-acid-in-different-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b034793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

